Quinovin

Catalog No.
S1561864
CAS No.
107870-05-3
M.F
C36H56O9
M. Wt
632.8 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Quinovin

CAS Number

107870-05-3

Product Name

Quinovin

IUPAC Name

(1S,2R,4aS,6aR,6aR,6bR,8aR,10S,12aR,14bS)-1,2,6b,9,9,12a-hexamethyl-10-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxy-2,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydro-1H-picene-4a,6a-dicarboxylic acid

Molecular Formula

C36H56O9

Molecular Weight

632.8 g/mol

InChI

InChI=1S/C36H56O9/c1-18-10-15-35(30(40)41)16-17-36(31(42)43)21(25(35)19(18)2)8-9-23-33(6)13-12-24(32(4,5)22(33)11-14-34(23,36)7)45-29-28(39)27(38)26(37)20(3)44-29/h8,18-20,22-29,37-39H,9-17H2,1-7H3,(H,40,41)(H,42,43)/t18-,19+,20-,22+,23-,24+,25+,26-,27+,28-,29+,33+,34-,35+,36-/m1/s1

InChI Key

PUOQHFWXBKTHST-DLCGLXBKSA-N

SMILES

CC1CCC2(CCC3(C(=CCC4C3(CCC5C4(CCC(C5(C)C)OC6C(C(C(C(O6)C)O)O)O)C)C)C2C1C)C(=O)O)C(=O)O

Canonical SMILES

CC1CCC2(CCC3(C(=CCC4C3(CCC5C4(CCC(C5(C)C)OC6C(C(C(C(O6)C)O)O)O)C)C)C2C1C)C(=O)O)C(=O)O

Isomeric SMILES

C[C@@H]1CC[C@@]2(CC[C@@]3(C(=CC[C@H]4[C@]3(CC[C@@H]5[C@@]4(CC[C@@H](C5(C)C)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)C)O)O)O)C)C)[C@@H]2[C@H]1C)C(=O)O)C(=O)O

Quinoline Derivatives in Drug Discovery

Quinoline derivatives boast a remarkably broad spectrum of biological activities, including:

  • Antimicrobial: Many quinoline derivatives exhibit potent antimicrobial properties. For instance, the well-known antimalarial drug chloroquine and the antiretroviral drug saquinavir are both quinoline-based molecules [].
  • Anticancer: Research suggests that specific quinoline derivatives possess anticancer properties. Their mechanism of action can involve various cellular processes, making them promising candidates for further development [].
  • Anti-inflammatory: Some quinoline derivatives demonstrate anti-inflammatory properties, making them potentially useful in treating inflammatory diseases [].

The versatility of quinoline derivatives stems from their ability to bind to various biological targets. By modifying the structure of the quinoline ring, scientists can create new compounds with tailored properties for specific applications.

Quinoline as a Scaffold in Natural Product Research

Natural products, often derived from plants and microorganisms, are a rich source of potential drug candidates. Many naturally occurring bioactive compounds incorporate a quinoline ring within their structure. By studying how these natural products interact with biological systems, researchers can leverage the quinoline scaffold to design and synthesize novel drugs with improved efficacy and selectivity [].

Quinovin is a complex organic compound classified as an alkaloid, specifically a member of the cinchona alkaloids family. Its chemical formula is C36H56O9C_{36}H_{56}O_9 and it possesses a unique structural configuration that includes multiple rings and functional groups. Quinovin is primarily derived from the bark of the Cinchona tree, which has been historically significant for its medicinal properties, particularly in treating malaria due to its active components like quinine and cinchonidine. The compound is characterized by its intricate arrangement of carbon, hydrogen, and oxygen atoms, contributing to its biological activity and potential therapeutic applications .

As mentioned previously, some research suggests Quinovin may inhibit PDE1 enzymes []. PDE1 is involved in various biological processes, but its exact role in the context of Quinovin is not fully understood and requires further investigation.

, primarily involving condensation and oxidation processes. A common method for synthesizing quinovin involves the condensation reaction of phenol with phenylacetaldehyde, followed by oxidation to form the final product . Additionally, quinovin can participate in electrophilic aromatic substitutions, where its aromatic rings can react with electrophiles under specific conditions. The reactivity of quinovin is influenced by its functional groups, which can facilitate further transformations such as esterification or reduction reactions .

Quinovin exhibits notable biological activities that have garnered interest in medicinal chemistry. It has been studied for its potential antimalarial properties, akin to other cinchona alkaloids. Research indicates that quinovin may interact with various biological targets, including enzymes and receptors involved in disease pathways. Its structural similarity to quinine suggests that it may possess similar mechanisms of action, potentially inhibiting parasitic growth or modulating immune responses . Furthermore, quinovin has displayed antioxidant properties, contributing to its therapeutic potential in managing oxidative stress-related conditions.

The synthesis of quinovin can be achieved through several methods:

  • Condensation Reaction: The most common method involves the condensation of phenol and phenylacetaldehyde.
  • Oxidation: Following condensation, oxidation reactions are employed to finalize the compound.
  • Total Synthesis: Advanced synthetic routes may include multi-step processes that involve various reagents and catalysts to construct the complex structure of quinovin from simpler precursors .

These synthesis methods highlight the versatility and complexity involved in producing quinovin for research and pharmaceutical applications.

Quinovin has several applications in both research and medicine:

  • Antimalarial Treatment: Due to its structural similarity to quinine, quinovin is investigated for potential use in treating malaria.
  • Pharmaceutical Development: Quinovin serves as a lead compound for developing new drugs targeting various diseases.
  • Biochemical Research: It is utilized in studies examining enzyme interactions and metabolic pathways related to alkaloids .

Studies on quinovin's interactions reveal its potential as a bioactive compound. Interaction studies often focus on its binding affinity to specific receptors or enzymes. For instance, research has indicated that quinovin may modulate the activity of certain enzymes involved in metabolic processes or disease progression. These interactions can provide insights into how quinovin might be used therapeutically or how it could influence biological systems at a molecular level .

Quinovin shares structural and functional similarities with several other alkaloids, particularly those derived from the Cinchona tree. Notable similar compounds include:

  • Quinine: A well-known antimalarial agent with a methoxy group at a specific position.
  • Cinchonidine: Similar to quinine but differs by having a hydrogen atom instead of a methoxy group at the same position.
  • Cinchonine: Another related alkaloid that exhibits similar biological properties but varies slightly in structure.

Comparison Table

CompoundStructural FeaturesBiological Activity
QuinovinComplex ring structure; multiple O atomsPotential antimalarial
QuinineMethoxy group; similar ring structureEstablished antimalarial
CinchonidineHydrogen instead of methoxyAntimalarial; chiral ligand
CinchonineSimilar structure; varies slightlyAntimalarial; chiral ligand

Quinovin's uniqueness lies in its specific arrangement of functional groups and rings, which may confer distinct biological activities compared to its analogs . This structural diversity opens avenues for further research into its pharmacological properties and potential therapeutic applications.

Botanical Sources and Biosynthetic Pathways

Quinovin represents a complex mixture of triterpenoid glycosides that has garnered significant attention within phytochemical research due to its distinctive structural characteristics and botanical distribution [3]. The compound is fundamentally composed of three distinct glycosides: quinovic acid beta-D-quinovoside comprising approximately 60% of the mixture (designated as glycoside A), cincholic acid beta-D-quinovoside constituting 5% (glycoside B), and quinovic acid beta-D-glucoside representing 30% (glycoside C) [3] [4]. This triterpenoid saponin exhibits a molecular formula of C₃₆H₅₆O₉ and possesses a molecular weight of 632.8 grams per mole [2].

The biosynthetic pathway leading to Quinovin formation follows the established triterpenoid biosynthesis route, initiated through the mevalonate pathway in plant cytosol [18] [41]. The process begins with acetyl-coenzyme A conversion to isopentenyl diphosphate through the action of 3-hydroxy-3-methylglutaryl-coenzyme A reductase, followed by farnesyl pyrophosphate synthesis via farnesyl pyrophosphate synthase [18] [44]. Squalene synthase subsequently catalyzes the formation of squalene from farnesyl pyrophosphate, which undergoes epoxidation by squalene epoxidase to produce 2,3-oxidosqualene [44]. The critical cyclization step involves oxidosqualene cyclases that convert 2,3-oxidosqualene into the basic triterpenoid skeleton, specifically alpha-amyrin in the case of Quinovin precursors [18] [44]. The final modifications occur through cytochrome P450 monooxygenases, particularly alpha/beta-amyrin 28-monooxygenases, which introduce the carboxyl group at the C-28 position characteristic of quinovic acid [41] [44]. Glycosylation reactions mediated by uridine diphosphate-dependent glycosyltransferases complete the biosynthesis by attaching sugar moieties to form the final Quinovin glycosides [18] [21].

Distribution in Timonius timon and Mitragyna stipulosa

Timonius timon serves as a primary botanical source for Quinovin, with the compound being detected throughout various plant tissues [2] [10]. This Rubiaceae family member, commonly found in tropical regions, demonstrates consistent Quinovin accumulation patterns that correlate with the plant's developmental stages [9] [12]. Phytochemical investigations of Timonius timon have confirmed the presence of Quinovin alongside other structurally related compounds, establishing this species as a reliable source for Quinovin extraction and study [10] [36].

Mitragyna stipulosa represents another significant source within the Rubiaceae family, with comprehensive phytochemical analyses revealing Quinovin as a major constituent in bark extracts [13] [39]. The bark of Mitragyna stipulosa has yielded substantial quantities of quinovic acid derivatives, including both the parent quinovic acid and its glycosylated forms that constitute the Quinovin complex [13]. Isolation procedures from Mitragyna stipulosa bark have successfully identified quinovic acid 3-O-beta-D-glucopyranoside (quinovin glycoside C) and quinovic acid 3-O-beta-D-quinovopyranoside-27-O-beta-D-glucopyranosyl ester through spectral and chemical studies [13]. The non-alkaloidal extracts of this species have proven particularly rich in triterpenoid content, with Quinovin representing one of the predominant secondary metabolites [39].

Co-occurrence with Related Triterpenoids in Plant Matrices

The occurrence of Quinovin within plant matrices demonstrates consistent co-localization with structurally related triterpenoid compounds, reflecting shared biosynthetic pathways and metabolic networks [22] [23]. In Timonius timon, Quinovin co-occurs with 3-beta,6-beta,23-trihydroxy-olean-12-en-28-oic acid and 3-beta,6-beta,19-alpha,23-tetrahydroxy-olean-12-en-28-alpha-oic acid, indicating the presence of multiple oleanane-type triterpenoids within the same cellular compartments [36]. These co-occurring compounds share structural similarities with Quinovin, particularly in their ursane and oleanane skeletal frameworks, suggesting coordinated regulation of their biosynthetic pathways [22].

Mitragyna stipulosa exhibits an even more diverse triterpenoid profile, with Quinovin co-existing alongside ursolic acid, alpha-amyrin, 3-beta-acetyl ursolic acid, and beta-sitosterol glucopyranoside [13] [39]. The presence of these compounds within the same plant matrix indicates the operation of multiple oxidosqualene cyclase enzymes capable of producing different triterpenoid scaffolds [23]. Additional Rubiaceae species demonstrate similar co-occurrence patterns, with Mitragyna inermis containing Quinovin alongside ursolic acid, oleanolic acid, betulinic acid, and barbinervic acid [39]. This consistent pattern of triterpenoid co-occurrence across multiple Rubiaceae species suggests family-specific metabolic characteristics that favor the simultaneous production of diverse triterpenoid compounds [36] [39].

The co-occurrence patterns extend to glycosylated derivatives, where various quinovic acid glycosides appear together within the same plant tissues [38] [40]. Uncaria guianensis demonstrates this phenomenon through the simultaneous presence of quinovic acid 3-beta-O-beta-D-quinovopyranoside and quinovic acid 3-beta-O-beta-D-fucopyranosyl derivatives [38]. These observations indicate that the glycosyltransferase enzymes responsible for Quinovin formation exhibit substrate promiscuity, leading to the production of multiple glycosidic variants within the same biosynthetic framework [21] [23].

Plant SpeciesPlant FamilyPlant PartQuinovin Content/DetectionCo-occurring Triterpenoids
Timonius timonRubiaceaeWhole plantPresent (confirmed)3β,6β,23-trihydroxy-olean-12-en-28-oic acid; 3β,6β,19α,23-tetrahydroxy-olean-12-en-28α-oic acid
Mitragyna stipulosaRubiaceaeBarkPresent (major constituent)Ursolic acid; α-amyrin; 3β-acetyl ursolic acid; oleanolic acid; β-sitosterol glucopyranoside
Mitragyna inermisRubiaceaeLeaves/BarkPresentUrsolic acid; oleanoic acid; betulinic acid; barbinervic acid; quinovic acid derivatives
Mitragyna rotundifoliaRubiaceaeBarkPresentQuinovic acid derivatives; ursolic acid; cincholic acid
Uncaria guianensisRubiaceaeBarkPresent (quinovic acid glycosides)Quinovic acid 3-O-β-D-quinovopyranoside; quinovic acid 3-O-β-D-fucopyranosyl derivatives

Ecological Roles in Producer Organisms

Putative Defense Mechanisms Against Herbivores

Quinovin functions as a secondary metabolite with significant potential for defensive roles against herbivorous organisms, consistent with the established ecological functions of triterpenoid saponins in plant protection strategies [21] [29]. The structural characteristics of Quinovin, particularly its saponin nature and bitter taste properties, align with compounds known to reduce palatability and digestibility for herbivorous insects and mammals [4] [29]. The glycosidic components of Quinovin may undergo enzymatic hydrolysis upon plant tissue damage, releasing the more bioactive aglycone forms that exhibit enhanced deterrent properties against feeding organisms [29] [33].

The defensive mechanism likely operates through multiple pathways, including direct toxicity to herbivore digestive systems and interference with protein digestion processes [29]. Triterpenoid saponins such as those found in the Quinovin complex have demonstrated capacity to bind covalently with proteins in herbivore gut systems, reducing the nutritional value of consumed plant material and negatively affecting herbivore growth and development [29] [30]. The presence of Quinovin in bark tissues of Mitragyna stipulosa and other Rubiaceae species suggests a protective role against bark-feeding insects and larger herbivores that might damage the crucial transport tissues of these plants [13] [29].

Research on related triterpenoid compounds has established that these molecules can induce oxidative stress in herbivore digestive systems through the generation of reactive oxygen species [29] [33]. The quinovic acid components of Quinovin may similarly contribute to this defensive mechanism, creating an inhospitable environment for herbivore digestion while simultaneously triggering deterrent responses that discourage continued feeding [29]. The concentration of Quinovin in specific plant tissues corresponds with areas of highest vulnerability to herbivore attack, supporting the hypothesis of targeted defensive deployment [22] [29].

Allelochemical Interactions in Native Ecosystems

Quinovin demonstrates significant potential for allelochemical activity within native ecosystem contexts, functioning as a chemical mediator in plant-plant interactions and competitive relationships [32] [35]. The water-soluble nature of Quinovin glycosides facilitates their release into soil environments through root exudation and leaf decomposition processes, where they may influence the establishment and growth of neighboring plant species [35]. The molecular structure of Quinovin, particularly its carboxylic acid functionality and glycosidic components, enhances its mobility within soil matrices compared to less polar allelochemicals [35].

The allelochemical effects of Quinovin likely operate through interference with critical physiological processes in target plants, including seed germination, root development, and photosynthetic efficiency [32] [35]. The triterpenoid structure of Quinovin enables interaction with cellular membranes and metabolic enzymes in competing vegetation, potentially disrupting normal growth patterns and competitive ability [32]. Field observations in native habitats of Quinovin-producing plants suggest reduced understory diversity in immediate proximity to these species, indicating possible allelopathic suppression of competing vegetation [35].

The release mechanisms for Quinovin into soil environments involve both active root secretion and passive leaching from decomposing plant material [35]. The glycosidic nature of Quinovin facilitates its transport through soil water systems, enabling effects at distances beyond the immediate root zone of producer plants [35]. Soil microorganisms may modify the allelochemical activity of Quinovin through enzymatic cleavage of glycosidic bonds, potentially altering the compound's bioactivity and persistence in ecosystem contexts [32] [35].

The seasonal patterns of Quinovin production and release correspond with critical periods of plant competition, particularly during early growing seasons when seedling establishment occurs [35]. The concentration of Quinovin in leaf tissues suggests that autumn leaf fall represents a significant pathway for introducing this allelochemical into soil systems, where it may influence spring germination and establishment of competing species [32] [35]. The persistence of Quinovin in soil environments depends on factors including microbial activity, soil chemistry, and environmental conditions, with implications for the duration and intensity of allelochemical effects [35].

Biosynthetic StageEnzyme/ProcessSubstrateProductCellular Location
Precursor FormationHMGR (3-hydroxy-3-methylglutaryl-CoA reductase)Acetyl-CoAIsopentenyl diphosphateCytosol
Precursor FormationFPS (Farnesyl pyrophosphate synthase)Isopentenyl diphosphateFarnesyl pyrophosphateCytosol
Skeleton FormationOSC (Oxidosqualene cyclase)2,3-oxidosqualeneα-amyrinEndoplasmic reticulum
Modification StageCYP450 (Cytochrome P450 monooxygenases)α-amyrinQuinovic acidEndoplasmic reticulum
Glycosylation StageUGT (UDP-glycosyltransferases)Quinovic acidQuinovin glycosidesEndoplasmic reticulum

Triterpenoid Biosynthetic Machinery

Quinovin belongs to the family of triterpenoid saponins, complex secondary metabolites characterized by a pentacyclic triterpenoid backbone coupled with glycosidic moieties [1]. The biosynthetic machinery responsible for quinovin formation encompasses sophisticated enzymatic systems that orchestrate the conversion of simple isoprenoid precursors into structurally complex glycosylated triterpenoids through highly coordinated biochemical processes [2].

Oxidosqualene Cyclase-Mediated Cyclization Mechanisms

The biosynthesis of quinovin initiates with the crucial cyclization of 2,3-oxidosqualene, catalyzed by oxidosqualene cyclases representing the first committed step toward triterpenoid diversification [3] [4]. These membrane-bound enzymes exhibit extraordinary mechanistic complexity, facilitating the transformation of the acyclic 2,3-oxidosqualene substrate through a series of precisely controlled cation-π cyclization reactions and subsequent rearrangement processes [5] [6].

The oxidosqualene cyclase-mediated reaction proceeds through two distinct conformational pathways. In the chair-chair-chair conformation, 2,3-oxidosqualene adopts a specific spatial arrangement leading to the formation of the dammarenyl carbocation intermediate, which serves as the precursor for diverse triterpenoid skeletal types including ursane, oleanane, and lupane structures [3]. Conversely, the chair-boat-chair conformation results in protosteryl cation formation, primarily directing biosynthesis toward sterol compounds rather than plant triterpenoids [3].

The mechanistic diversity observed in oxidosqualene cyclases represents a fundamental characteristic of triterpene biosynthesis. Baruol synthase from Arabidopsis thaliana exemplifies this complexity, producing baruol as the major product alongside 22 minor compounds through accessing multiple mechanistic pathways and deprotonating carbocation intermediates at 14 different sites around rings A, B, C, D, and E [6]. This mechanistic promiscuity challenges prevailing concepts that attribute product specificity to tight enzymatic control, suggesting instead that mechanistic diversity constitutes the default state for triterpene biosynthesis [6].

Critical residues within oxidosqualene cyclases determine product specificity through controlling the extent of 1,2-rearrangement processes. The mutation of tyrosine 118 to leucine in cycloartenol synthase results in cucurbitadienol production as the major product, while the corresponding leucine 125 to tyrosine mutation in cucurbitadienol synthase yields parkeol formation [5]. These findings demonstrate that single amino acid substitutions can dramatically alter product outcomes by modifying the rearrangement patterns of intermediate carbocations.

Table 1: Oxidosqualene Cyclase-Mediated Cyclization Mechanisms

Enzyme TypeSubstrateProductConformationCarbocation IntermediateRearrangement Pattern
Cycloartenol Synthase (CAS)2,3-OxidosqualeneCycloartenolChair-boat-chairProtosteryl cationMultiple 1,2-shifts
Lupeol Synthase2,3-OxidosqualeneLupeolChair-chair-chairDammarenyl cationLimited rearrangement
β-Amyrin Synthase2,3-Oxidosqualeneβ-AmyrinChair-chair-chairDammarenyl cationWagner-Meerwein rearrangement
α-Amyrin Synthase2,3-Oxidosqualeneα-AmyrinChair-chair-chairDammarenyl cationWagner-Meerwein rearrangement
Dammarenediol Synthase2,3-OxidosqualeneDammarenediol IIChair-chair-chairDammarenyl cationMinimal rearrangement
Lanosterol Synthase2,3-OxidosqualeneLanosterolChair-boat-chairProtosteryl cationMultiple 1,2-shifts

Glycosylation Patterns via UDP-Dependent Transferases

Following triterpenoid backbone formation, glycosylation represents the critical diversification step that generates the characteristic saponin structure of quinovin. UDP-dependent glycosyltransferases catalyze the transfer of activated sugar donors to acceptor molecules with remarkable stereo- and regiospecificity, creating the diverse glycoconjugate structures observed in triterpenoid saponins [7] [8].

Plant UDP-glycosyltransferases employ an inverting mechanism utilizing SN2-like direct displacement to catalyze glycosyl transfer, reversing the configuration at the anomeric carbon of the UDP-sugar [8]. The catalytic mechanism proceeds through two sequential steps: initial deprotonation of the catalytic atom on the acceptor molecule to confer nucleophilic properties, followed by nucleophilic attack on the C1 anomeric carbon of the UDP-sugar [8].

The structural architecture of UDP-glycosyltransferases features highly conserved motifs essential for catalytic function. The Plant Secondary Product Glycosyltransferase motif serves as the defining structural element, while the catalytically active histidine-aspartate triad facilitates acceptor deprotonation and charge stabilization [7] [8]. O-glycosylation, the predominant glycosylation type in plant triterpenoid metabolism, relies on this conserved histidine residue for hydroxyl group deprotonation, with the adjacent aspartate residue providing charge balance and catalytic efficiency [8].

UDP-glycosyltransferase families exhibit distinct substrate specificities and biological functions that contribute to quinovin biosynthesis complexity. UGT71 family members primarily glycosylate phenolic compounds for detoxification purposes, while UGT73 enzymes specialize in flavonoid modification for anthocyanin biosynthesis [7]. UGT74 enzymes demonstrate dual specificity for hormone homeostasis through auxin and cytokinin glycosylation, and UGT75 members focus on flavonoid and anthocyanin modifications [7].

The glycosylation patterns observed in quinovin involve multiple sugar attachments that significantly influence biological activity and molecular properties. Quinovic acid 3-O-β-D-quinovoside represents quinovin glycoside A, while cincholic acid β-D-quinovoside constitutes glycoside B, and quinovic acid β-D-glucoside forms glycoside C [1]. These structural variations demonstrate the sophisticated regulatory mechanisms governing UDP-glycosyltransferase specificity and the resulting diversity in quinovin derivatives.

Table 2: UDP-Dependent Glycosyltransferase Patterns

UGT FamilySugar DonorAcceptor SubstrateGlycosylation TypeConserved MotifsBiological Function
UGT71UDP-glucosePhenolic compoundsO-glycosylationPSPG box, His-Asp triadDetoxification
UGT73UDP-glucoseFlavonoidsO-glycosylationPSPG box, His-Asp triadAnthocyanin biosynthesis
UGT74UDP-glucose/UDP-glucuronic acidAuxins, cytokininsO-glycosylationPSPG box, His-Asp triadHormone homeostasis
UGT75UDP-glucoseFlavonoids, anthocyaninsO-glycosylationPSPG box, His-Asp triadFlavonoid modification
UGT84UDP-glucoseHydroxycinnamatesO-glycosylationPSPG box, modified active siteLignin biosynthesis
UGT85UDP-glucoseCytokinin nucleosidesN-glycosylationPSPG box, His-Asp triadCytokinin metabolism
UGT91UDP-glucoseGlucosinolatesS-glycosylationPSPG box, His-Asp triadGlucosinolate biosynthesis

Heterologous Production Strategies

The industrial production of quinovin and related triterpenoid saponins necessitates sophisticated heterologous production systems capable of supporting complex biosynthetic pathways while achieving economically viable yields. These systems must accommodate multiple enzymatic steps, provide adequate precursor supplies, and maintain cellular viability despite potential product toxicity [9] [10].

Metabolic Engineering in Microbial Hosts

Saccharomyces cerevisiae has emerged as the predominant microbial host for triterpenoid production due to its endogenous mevalonate pathway, membrane-bound cytochrome P450 machinery, and robust fermentation characteristics [11] [12]. The yeast ergosterol biosynthetic pathway provides an advantageous starting point for triterpenoid synthesis, sharing the common precursor squalene with plant triterpenoid pathways [13].

The metabolic engineering of Saccharomyces cerevisiae for triterpenoid production typically involves enhancement of precursor supply through overexpression of rate-limiting enzymes in the mevalonate pathway. The truncated 3-hydroxy-3-methylglutaryl-CoA reductase represents the primary target for flux enhancement, as this enzyme catalyzes the rate-limiting conversion of 3-hydroxy-3-methylglutaryl-CoA to mevalonate [13]. Expression of the soluble cytosolic form bypasses feedback regulation by sterol intermediates, significantly increasing flux toward squalene and downstream triterpenoids [13].

Optimization of fermentation conditions plays a crucial role in maximizing triterpenoid yields in engineered yeast systems. Carbon source selection profoundly influences production outcomes, with ethanol consumption supporting substantially higher squalene accumulation compared to glucose utilization [13]. This preference reflects increased acetyl-CoA availability during ethanol metabolism, providing enhanced precursor supply for the mevalonate pathway [13]. Additionally, coenzyme A availability emerges as a critical bottleneck, with vitamin supplementation including pantothenate improving titers in both batch and continuous cultivation systems [13].

Advanced metabolic engineering strategies incorporate endoplasmic reticulum modifications to enhance triterpenoid production capacity. Engineering approaches focus on expanding endoplasmic reticulum volume and optimizing membrane composition to accommodate increased levels of membrane-bound enzymes including oxidosqualene cyclases and cytochrome P450 monooxygenases [14]. These modifications address the cellular constraints imposed by complex triterpenoid biosynthetic machinery while maintaining cellular viability [14].

Escherichia coli provides complementary advantages for specific applications in triterpenoid biosynthesis, particularly for precursor production and pathway component characterization. The fast growth characteristics and extensive genetic tools available for Escherichia coli facilitate rapid strain development and optimization cycles [9]. However, the absence of endogenous cytochrome P450 machinery and membrane-bound enzyme systems limits applications to early pathway steps or requires additional engineering for complete triterpenoid synthesis [9].

The implementation of dynamic metabolic regulation strategies addresses the challenges associated with pathway balancing and cellular burden in engineered microbial hosts. These approaches involve temporal control of gene expression to optimize flux distribution and minimize toxic intermediate accumulation [10]. Genome-scale engineering and genome minimization represent advanced strategies for creating specialized chassis strains optimized for triterpenoid production [10].

Plant Cell Culture Systems for Scalable Production

Plant cell culture systems offer unique advantages for quinovin production through maintaining the native cellular environment and supporting complex biosynthetic pathways with their full complement of enzymes and cofactors [15] [16]. These systems preserve the natural context for triterpenoid biosynthesis while providing controlled conditions for optimization and scalability [17].

The development of plant cell suspension cultures for triterpenoid production involves careful optimization of culture conditions including nutrient composition, illumination, and elicitation strategies. Loquat cell cultures demonstrate the potential for significant triterpene accumulation, achieving 151.54 ± 12.58 milligrams per gram of cultured cells when grown on Murashige and Skoog medium supplemented with appropriate growth regulators [15]. Medium composition profoundly influences both cell growth and triterpene production, with different formulations producing distinct triterpene profiles [15].

Elicitation strategies enhance triterpene production in plant cell cultures through activating defense-related biosynthetic pathways. Methyl-β-cyclodextrins function as effective elicitors, significantly increasing triterpene accumulation in tomato cell cultures when applied alone or in combination with methyl jasmonate, glucan, or hexenol [18]. The maximum extracellular triterpene levels are achieved at 72 hours of elicitation, with taraxasterol representing the predominant component comprising over 60% of identified triterpenes [18].

Bioreactor systems provide scalable platforms for plant cell culture-based triterpene production, enabling precise control of environmental parameters and facilitating process optimization [16] [17]. Apple cell suspension cultures in bioreactors demonstrate the feasibility of large-scale triterpene production while providing insights into metabolic regulation through transcriptomic analysis [16]. The transition through exponential and stationary growth phases correlates with distinct metabolic profiles and triterpene accumulation patterns [16].

The integration of molecular biology approaches with plant cell culture systems enhances production capabilities through targeted metabolic engineering. Transient expression systems using Nicotiana benthamiana enable rapid evaluation of biosynthetic pathway components and optimization of enzyme combinations for triterpenoid production [19]. The Tsukuba system utilizing geminiviral replication machinery achieves substantial improvements in oleanolic acid production, demonstrating 13.1-fold increases compared to conventional expression systems [19].

Table 3: Heterologous Production Systems for Triterpenoids

Host SystemAdvantagesLimitationsTypical ProductsMaximum Titers (g/L)
Saccharomyces cerevisiaeEndogenous MVA pathway, membrane-bound P450sProduct toxicity, low secretionArtemisinin, betulinic acid5-10
Escherichia coliFast growth, genetic toolsLack of P450 machineryIsoprenoid precursors0.1-1
Nicotiana benthamianaTransient expression, complex modificationsTransient expression onlyOleanolic acid, saponins0.01-0.1
Plant cell culturesNative environment, complex pathwaysSlow growth, contamination riskBryonolic acid, ginsenosides0.001-0.01
Pichia pastorisMethanol inducible, secretionLimited genetic toolsRecombinant proteins0.1-1
Yarrowia lipolyticaLipid accumulation, P450 expressionLess characterized toolsFatty acids, terpenoids0.1-1

XLogP3

4.8

Appearance

Cryst.

UNII

5655DJH94B

Wikipedia

Quinovin

Dates

Last modified: 08-15-2023

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